Ptemc

Übersicht

Beschreibung

Synthesis Analysis

Poly(trimethylene carbonate) (PTMC) and related compounds are synthesized through various methods, including the thermal rearrangement of precursors and enzymatic ring-opening polymerization. For instance, the vapochromic and vapoluminescent compound Pt(CN-p-(C(2)H(5))C(6)H(4))(2)(CN)(2), abbreviated PtC(2), is synthesized by the thermal rearrangement of [Pt(CN-p-(C(2)H(5))C(6)H(4))(4)][Pt(CN)(4)] (Buss & Mann, 2002). Similarly, high-molecular-weight PTMC is prepared by enzymatic polymerization of butane-1,4-diol or hexane-1,6-diol and diphenyl carbonate, showcasing the versatility and green aspects of these synthesis processes (Yamamoto et al., 2009).

Molecular Structure Analysis

The molecular structures of PTMC and related compounds have been extensively studied, revealing insights into their geometry, bonding, and electronic properties. For example, the single-crystal X-ray structure of a PtC(2) complex shows infinite stacks of cis geometry and planar molecules, illustrating the detailed molecular arrangements that contribute to their unique properties (Buss & Mann, 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. For instance, PtC(2) exhibits vapochromic and vapoluminescent properties, changing color and emission spectrum upon sorption of aromatic hydrocarbons and ethanol, demonstrating the compound's interaction with its environment and potential for sensing applications (Buss & Mann, 2002).

Physical Properties Analysis

The physical properties of PTMC and related compounds, such as their thermal and mechanical characteristics, are crucial for understanding their stability and potential applications. The enzymatic synthesis of high-molecular-weight PTMC highlights its significant thermal and mechanical properties, suitable for various applications, including biomedical (Yamamoto et al., 2009).

Chemical Properties Analysis

The chemical properties, including stability and reactivity towards other compounds, are essential for the application and functionality of PTMC and related compounds. For example, the stability of PTMC against hydrolytic chain scission and its biodegradability have been characterized, indicating its suitability for biomedical applications and its environmental friendliness (Zhu et al., 1991).

Wissenschaftliche Forschungsanwendungen

Scanning Photoelectron Microscopy (SPEM) : Used for probing the chemical state and composition of individual nanostructures like ZnO, MWCNTs, and isolated supported PtRh micro- and nano-particles (Abyaneh et al., 2011).

Plant Tissue Culture (PTC) Techniques : Useful in commercial micropropagation, production of disease-free plant materials, genetic engineering, and bioremediation (Loyola-Vargas & Ochoa-Alejo, 2012).

Methoxy Poly(ethylene glycol)-Poly(tetramethylene carbonate) (mPEG-PTeMC) Copolymers : Act as carriers for the sustained release of hydrophobic drugs like ibuprofen (Feng et al., 2009).

PADMC-b-PTeMC Copolymers : Capable of self-assembling into micelles for loading anticancer drugs, potentially useful as pH-sensitive drug carriers for tumor chemotherapy (Wang et al., 2014).

Platelet Transmission Electron Microscopy (PTEM) : Standardized as a clinical test for evaluating ultrastructural abnormalities in inherited platelet disorders (Chen et al., 2018).

Pollen Typhae Carbonisata-derived Carbon Quantum Dots (PTC-CQDs) : Show remarkable anti-hemorrhage effects, indicating potential biomedical applications in hemorrhage control (Yan et al., 2017).

PTCRIS Initiative : Creates an integrated ecosystem for scientific information, facilitating information sharing and synchronization across different systems (Lopes, 2017).

Photo-Hydrogen-Evolving Molecular Devices (PHEMDs) : Drive visible-light-induced water reduction into molecular hydrogen, presenting a structure-activity relationship and reaction mechanism (Ozawa & Sakai, 2011).

Eigenschaften

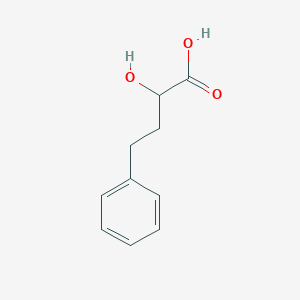

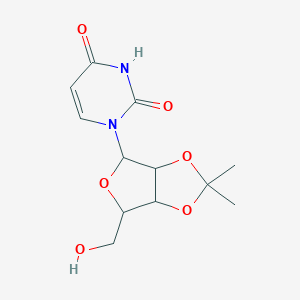

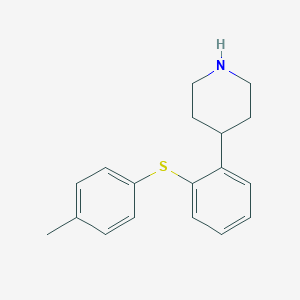

IUPAC Name |

3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNAWNKZMNTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924617 | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ptemc | |

CAS RN |

123875-01-4 | |

| Record name | Pca 4248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)